molecular formula C9H13BrN2 B13518551 N1-(3-bromophenyl)-1,3-Propanediamine

N1-(3-bromophenyl)-1,3-Propanediamine

Cat. No.: B13518551
M. Wt: 229.12 g/mol
InChI Key: KGHUZXYQVHRTLA-UHFFFAOYSA-N
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Description

N1-(3-bromophenyl)-1,3-Propanediamine: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-bromophenyl)-1,3-Propanediamine typically involves the reaction of 3-bromoaniline with 1,3-dibromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-bromoaniline attacks the carbon atoms of 1,3-dibromopropane, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the product is usually achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-(3-bromophenyl)-1,3-Propanediamine can undergo oxidation reactions to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N1-(3-bromophenyl)-1,3-Propanediamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is investigated for its potential as a ligand in the development of enzyme inhibitors or receptor modulators. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors or enzymes makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of N1-(3-bromophenyl)-1,3-Propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring enhances its binding affinity to these targets, facilitating the modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

  • N1-(3-fluorophenyl)-1,3-Propanediamine
  • N1-(3-chlorophenyl)-1,3-Propanediamine
  • N1-(3-iodophenyl)-1,3-Propanediamine

Comparison: N1-(3-bromophenyl)-1,3-Propanediamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its fluorine, chlorine, and iodine analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and binding interactions, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

N'-(3-bromophenyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,12H,2,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHUZXYQVHRTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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